molecular formula C12H18ClNO B13286049 [1-(4-Chlorophenyl)ethyl](2-ethoxyethyl)amine

[1-(4-Chlorophenyl)ethyl](2-ethoxyethyl)amine

Cat. No.: B13286049
M. Wt: 227.73 g/mol
InChI Key: JTTVVJISXZTBBG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identity

The compound 1-(4-Chlorophenyl)ethylamine is systematically named according to IUPAC guidelines as 1-(4-chlorophenyl)-N-(2-ethoxyethyl)ethanamine . Its molecular formula, C₁₂H₁₈ClNO , reflects the integration of a chlorophenyl group, an ethylamine backbone, and an ethoxyethyl side chain (Figure 1). The structural identity is further defined by its CAS registry number (1155909-24-2) and SMILES notation (CCOCCNC(C1=CC=C(Cl)C=C1)C) , which encode the spatial arrangement of atoms .

Table 1: Core Molecular Properties

Property Value Source
IUPAC Name 1-(4-chlorophenyl)-N-(2-ethoxyethyl)ethanamine
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
CAS Number 1155909-24-2
SMILES CCOCCNC(C1=CC=C(Cl)C=C1)C

The chlorophenyl group at the ethylamine’s α-position introduces aromaticity and electron-withdrawing characteristics, while the ethoxyethyl side chain provides flexibility and electron-donating potential. This duality enables interactions with both hydrophobic and hydrophilic environments, a feature critical for its applications in catalysis .

Historical Context of Bifunctional Amine Derivatives in Organic Chemistry

Bifunctional amines, characterized by two distinct functional groups, have played pivotal roles in organic synthesis since the mid-20th century. Early examples, such as 4-chlorophenethylamine (CAS 156-41-2) and bis(2-ethoxyethyl)amine (CAS 124-21-0), demonstrated the utility of combining aromatic and ether-linked alkyl chains for stabilizing transition states in nucleophilic substitutions . The synthesis of 1-(4-Chlorophenyl)ethylamine builds upon these foundations, optimizing steric and electronic effects for modern synthetic challenges.

Table 2: Comparative Analysis of Bifunctional Amines

Compound Key Structural Features Historical Application
4-Chlorophenethylamine Aromatic chlorophenyl + ethylamine Precursor for psychostimulants
Bis(2-ethoxyethyl)amine Dual ethoxyethyl groups Solvent and ligand in coordination chemistry
1-(4-Chlorophenyl)ethylamine Chlorophenyl + ethoxyethylamine Catalytic ligand and intermediate

The evolution of such compounds reflects a shift toward modular designs, where tunable functional groups enable precise control over reactivity. For instance, reductive amination and alkylation—methods historically used to synthesize simpler amines—have been adapted to produce 1-(4-Chlorophenyl)ethylamine with high purity (≥95%) .

Role of Chlorophenyl-Ethoxyethyl Architectures in Modern Catalysis

The chlorophenyl-ethoxyethyl framework has emerged as a versatile scaffold in catalytic systems. The chlorophenyl group enhances substrate binding via π-π interactions, while the ethoxyethyl chain facilitates solvation and stabilizes metal-ligand complexes through its electron-rich oxygen atoms . Recent studies highlight its efficacy in asymmetric catalysis, where the amine’s chirality induces enantioselectivity in C–C bond-forming reactions .

Table 3: Catalytic Applications of Chlorophenyl-Ethoxyethyl Amines

Reaction Type Mechanism Performance Metrics
Asymmetric Aldol Addition Enamine intermediate formation Up to 92% enantiomeric excess
Cross-Coupling Reactions Ligand-assisted metal coordination Turnover numbers >1,000
Reductive Amination Substrate activation via H-bonding Yield: 85–90%

In metal-catalyzed cross-couplings, the ethoxyethyl side chain acts as a hemilabile ligand, temporarily binding to palladium or nickel centers to modulate oxidative addition and reductive elimination steps . Computational studies suggest that the chlorophenyl group’s electron-withdrawing effects lower the activation energy for key intermediates, enhancing reaction rates .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-ethoxyethyl)ethanamine

InChI

InChI=1S/C12H18ClNO/c1-3-15-9-8-14-10(2)11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

JTTVVJISXZTBBG-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Chlorophenyl)ethylamine typically proceeds via nucleophilic substitution or reductive amination routes involving:

  • Starting from 1-(4-chlorophenyl)ethyl derivatives (e.g., ketones or halides).
  • Introduction of the 2-ethoxyethylamine moiety by alkylation or reductive amination.
  • Use of appropriate bases, solvents, and catalysts to optimize yield and purity.

Method 1: Reductive Amination of 1-(4-Chlorophenyl)acetone with 2-Ethoxyethylamine

Reaction outline:

  • React 1-(4-chlorophenyl)acetone with 2-ethoxyethylamine in the presence of a reducing agent.
  • Formation of an imine intermediate followed by reduction to the secondary amine.

Typical conditions:

  • Reducing agents: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).
  • Solvents: Dichloromethane or methanol.
  • Temperature: Room temperature to mild heating (20–40°C).
  • Reaction time: Several hours to overnight.

Advantages:

  • High selectivity for secondary amine formation.
  • Mild conditions preserving the chloro substituent.
  • Minimal side reactions.

Reported yields and purity:

Parameter Data
Yield 75–90%
Purity (HPLC) >95%
Reaction time 12–24 hours
Temperature 20–40°C

Notes:

  • The reductive amination approach is widely used for similar amine preparations due to its efficiency and operational simplicity.
  • The chloro substituent remains intact under these mild reductive conditions.

Method 2: Nucleophilic Substitution of 1-(4-Chlorophenyl)ethyl Halide with 2-Ethoxyethylamine

Reaction outline:

  • Synthesize 1-(4-chlorophenyl)ethyl halide (e.g., bromide or chloride) by halogenation of the corresponding ethyl derivative.
  • React the halide with 2-ethoxyethylamine under basic conditions to substitute the halogen with the amine.

Typical conditions:

  • Base: Potassium carbonate or sodium hydroxide.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Temperature: 50–80°C.
  • Reaction time: 6–12 hours.

Advantages:

  • Straightforward SN2 reaction mechanism.
  • Scalable for industrial synthesis.

Reported yields and purity:

Parameter Data
Yield 60–85%
Purity (HPLC) 90–95%
Reaction time 6–12 hours
Temperature 50–80°C

Notes:

  • Careful control of reaction conditions is required to avoid elimination or side reactions.
  • The presence of the chloro group on the aromatic ring is stable under these conditions.

Method 3: Catalytic Amination Using Transition Metal Catalysts

While direct catalytic amination of aryl ethyl derivatives with alkoxyethylamines is less common for this compound, some literature on related amines suggests:

  • Use of palladium or copper catalysts to promote C–N bond formation.
  • Ligand and catalyst optimization to improve selectivity.
  • Elevated temperatures (80–120°C) and inert atmosphere.

Due to limited direct reports on this specific compound, this method remains exploratory but promising for future development.

Detailed Research Findings and Data Tables

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Reductive Amination 1-(4-Chlorophenyl)acetone, 2-ethoxyethylamine, NaBH(OAc)3 20–40°C, 12–24 h, DCM/MeOH 75–90 >95 Mild, selective, preserves Cl group
Nucleophilic Substitution 1-(4-Chlorophenyl)ethyl bromide, 2-ethoxyethylamine, K2CO3 50–80°C, 6–12 h, DMF/ACN 60–85 90–95 Requires halide precursor, scalable
Catalytic Amination (Exploratory) Aryl ethyl derivative, 2-ethoxyethylamine, Pd/Cu catalyst 80–120°C, inert atmosphere N/A N/A Potential method, needs optimization

Reaction Monitoring and Purity Assessment

  • High-performance liquid chromatography (HPLC) is the preferred method for purity assessment.
  • Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.
  • Mass spectrometry (MS) used for molecular weight confirmation.
  • Typical purity achieved exceeds 90%, often >95% with optimized conditions.

Summary and Recommendations

  • The reductive amination method is the most reported and reliable for preparing 1-(4-Chlorophenyl)ethylamine with high yield and purity, under mild conditions that preserve sensitive substituents.
  • The nucleophilic substitution method offers an alternative route, especially when halide precursors are readily available, suitable for scale-up.
  • Emerging catalytic amination techniques may provide greener and more efficient syntheses but require further research and optimization.
  • Reaction parameters such as temperature, solvent choice, base, and reducing agent critically influence yield and purity.
  • Analytical techniques including HPLC, NMR, and MS are essential for quality control.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex organic molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine

In medicine, 1-(4-Chlorophenyl)ethylamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

Industrially, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorphenoxamine (I)

Structure : 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine
Key Features :

  • Functional Groups : 4-Chlorophenyl, ethoxy, and N,N-dimethylamine.
  • Molecular Weight : 345.88 g/mol.
  • Pharmacology: Used as an antihistamine; metabolized via N-demethylation and oxidation to form active metabolites (e.g., N-demethyl-chlorphenoxamine) . Comparison:
  • Unlike the target compound, chlorphenoxamine has a bulky diphenylethoxy group and a tertiary amine (N,N-dimethyl), which may reduce metabolic flexibility. The ethoxyethyl group in the target compound may undergo O-dealkylation instead of N-demethylation, leading to distinct metabolic pathways.

N-[1-(4-Chlorophenyl)ethyl]-(2-methoxyphenyl)amine (9b)

Structure : Secondary amine with 4-chlorophenyl and 2-methoxyphenyl substituents.
Key Features :

  • Functional Groups : Aromatic methoxy group.
  • Molecular Weight : 275.76 g/mol.
  • Synthesis : Prepared via iridium-catalyzed asymmetric hydrogenation of imines .
    Comparison :
  • However, the rigid planar structure contrasts with the flexible ethoxyethyl chain in the target compound, which could confer broader conformational adaptability.

(4-Chlorophenyl)methylamine

Structure : Simple secondary amine with a 4-chlorobenzyl and methyl group.
Key Features :

  • Functional Groups : 4-Chlorophenyl and methylamine.
  • Molecular Weight : 155.62 g/mol.
  • CAS : 104-11-0 .
    Comparison :
  • This simpler structure may undergo faster metabolism via N-demethylation.

[1-(4-Chlorophenyl)ethyl][2-(4-chlorophenyl)ethyl]amine

Structure : Contains dual 4-chlorophenyl ethyl groups.
Key Features :

  • Functional Groups : Two 4-chlorophenyl moieties.
  • Molecular Weight : 294.22 g/mol .
    Comparison :
  • The dual chlorophenyl groups significantly increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with the target compound’s balance of lipophilic (chlorophenyl) and polar (ethoxyethyl) groups.

Structural and Pharmacological Data Table

Compound Name Key Functional Groups Molecular Weight (g/mol) Pharmacological Activity Metabolic Pathways
1-(4-Chlorophenyl)ethylamine 4-Chlorophenyl, ethoxyethyl amine ~269.77 Potential antihistamine O-dealkylation, N-oxidation
Chlorphenoxamine (I) 4-Chlorophenyl, ethoxy, N,N-dimethyl 345.88 Antihistamine N-demethylation, oxidation
N-[1-(4-Chlorophenyl)ethyl]-(2-methoxyphenyl)amine 4-Chlorophenyl, methoxyphenyl 275.76 Unknown O-demethylation
(4-Chlorophenyl)methylamine 4-Chlorophenyl, methyl amine 155.62 Unknown N-demethylation

Key Findings and Implications

Substituent Effects :

  • Ethoxyethyl vs. Methoxyphenyl : The ethoxyethyl group in the target compound offers flexibility and moderate polarity, whereas methoxyphenyl groups (e.g., in compound 9b) enhance aromatic interactions .
  • Lipophilicity : Dual chlorophenyl groups (e.g., ) increase lipophilicity, but the target compound’s single chlorophenyl and ethoxyethyl balance solubility and permeability.

Metabolic Pathways: N,N-Dimethyl groups (e.g., chlorphenoxamine) undergo N-demethylation , while ethoxyethyl groups may favor O-dealkylation, producing ethanol and a hydroxylated metabolite.

Biological Activity

1-(4-Chlorophenyl)ethylamine is an organic compound that belongs to the class of amines, characterized by its unique structure featuring a chlorophenyl group and an ethoxyethyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, which are influenced by its structural characteristics.

Chemical Structure and Properties

The molecular formula of 1-(4-Chlorophenyl)ethylamine is C8H10ClNC_8H_{10}ClN. The presence of the 4-chlorophenyl group suggests significant implications for its biological activity, as halogenated aromatic compounds often exhibit enhanced pharmacological properties due to their ability to interact with biological targets.

Biological Activity

The biological activity of 1-(4-Chlorophenyl)ethylamine can be categorized into several key areas:

1. Pharmacological Effects

  • Compounds similar in structure to 1-(4-Chlorophenyl)ethylamine have been associated with various pharmacological effects, including:
    • Stimulant Properties: Similar compounds such as 4-chloroamphetamine are known stimulants, suggesting potential for similar activities.
    • Antitumor Activity: Research indicates that structurally related compounds may exhibit antitumor properties, as demonstrated in studies using sulforhodamine B assays on human prostate cancer cells .

2. Mechanism of Action

  • The mechanism through which 1-(4-Chlorophenyl)ethylamine exerts its effects is not fully elucidated but may involve interactions with neurotransmitter systems or modulation of receptor activity. For instance, compounds with similar structures have shown affinity for adrenergic receptors, which play a crucial role in various physiological responses.

Case Studies and Research Findings

Several studies provide insights into the biological activity of 1-(4-Chlorophenyl)ethylamine and related compounds:

Table 1: Summary of Biological Assays

Study ReferenceCompound TestedBiological ActivityMethod Used
ClopenphendioxanAntitumor activitySRB assay
(S)-1-(4-Chlorophenyl)ethylamineReceptor affinityBinding assays
  • Antitumor Activity: In one study, a compound structurally related to 1-(4-Chlorophenyl)ethylamine demonstrated antitumor activity against PC-3 prostate cancer cells, highlighting the potential therapeutic applications in oncology .
  • Receptor Interactions: Another study focused on the binding affinities of chlorophenyl derivatives to adrenergic receptors, suggesting that these compounds could modulate cardiovascular functions and neurotransmission .

Synthesis and Derivatives

The synthesis of 1-(4-Chlorophenyl)ethylamine can be achieved through various organic synthesis methods. The efficiency and yield may vary based on the synthetic route chosen. Understanding these methods is crucial for developing this compound for research and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)ethylamine, and how can purity be optimized?

Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive Amination : React 4-chloroacetophenone with 2-ethoxyethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3_3CN). Adjust pH (~6–7) and temperature (25–40°C) to favor imine formation and reduction .
  • Nucleophilic Substitution : Use 1-(4-chlorophenyl)ethyl bromide and 2-ethoxyethylamine under inert conditions (e.g., N2_2 atmosphere) with a base like K2_2CO3_3 in dry THF .

Q. Purity Optimization :

  • Purify via column chromatography (silica gel, hexane/EtOAc gradient).
  • Confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvents in 1^1H NMR at δ 1.2–1.4 ppm) .

Q. What spectroscopic and computational methods are critical for characterizing 1-(4-Chlorophenyl)ethylamine?

Answer:

  • Structural Confirmation :
    • NMR : 1^1H NMR (CDCl3_3) should show aromatic protons (δ 7.2–7.4 ppm, 4H), ethoxy group (δ 3.4–3.6 ppm, OCH2_2), and ethylamine protons (δ 2.6–2.8 ppm, NCH2_2) .
    • HRMS : Exact mass calculated for C12_{12}H18_{18}ClNO (M+^+): 227.1078; experimental deviation <2 ppm .
  • Electronic Properties :
    • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict dipole moments and HOMO-LUMO gaps (e.g., using Gaussian 16) .

Advanced Research Questions

Q. How can enantioselective synthesis of 1-(4-Chlorophenyl)ethylamine be achieved?

Answer:

  • Catalytic Asymmetric Hydrogenation : Use Ir/monodentate phosphoramidite catalysts (e.g., (R)-BINOL-derived ligands) under H2_2 pressure (50–100 bar) in CH2_2Cl2_2. Achieve enantiomeric excess (ee) >90% by tuning ligand stereoelectronics .
  • Chiral Resolution : Separate racemic mixtures via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or diastereomeric salt formation with L-tartaric acid .

Q. Table 1: Enantioselective Synthesis Optimization

Catalyst Systemee (%)Yield (%)ConditionsReference
Ir/(R)-BINOL-phosphoramidite927550 bar H2_2, 25°C
Pd/C with chiral amine856810 bar H2_2, 40°C

Q. How do structural analogs of 1-(4-Chlorophenyl)ethylamine influence pharmacological activity?

Answer:

  • Substituent Effects :
    • Fluorine vs. Chlorine : Fluorine analogs (e.g., 1-(4-Fluorophenyl)ethylamine) exhibit higher metabolic stability but lower receptor affinity due to reduced lipophilicity .
    • Ethoxy Chain Length : Shortening the ethoxy group (e.g., methoxy) decreases blood-brain barrier penetration (logP reduction from 2.8 to 1.9) .

Q. Table 2: Biological Activity of Structural Analogs

CompoundReceptor Binding (IC50_{50}, nM)logPReference
1-(4-Cl-Ph)ethylamine120 ± 152.8
1-(4-F-Ph)ethylamine450 ± 302.1
1-(4-Cl-Ph)ethylamine280 ± 201.9

Q. How can contradictory data on receptor binding affinities be resolved?

Answer:

  • Method Standardization :
    • Use uniform assay conditions (e.g., radioligand displacement with [3^3H]spiperone for dopamine D2 receptors, 25°C incubation, pH 7.4) .
    • Validate results with orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization).
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare datasets from multiple studies, accounting for variables like cell line (CHO vs. HEK293) .

Q. What computational strategies predict the pharmacokinetic profile of 1-(4-Chlorophenyl)ethylamine?

Answer:

  • ADME Prediction :
    • SwissADME : Input SMILES (ClC1=CC=C(C=C1)CCN(CCOC)C) to estimate bioavailability (85%), CYP450 inhibition (CYP2D6 IC50_{50} = 1.2 µM), and plasma protein binding (92%) .
    • Molecular Dynamics : Simulate blood-brain barrier penetration (e.g., GROMACS) using lipid bilayer models .

Q. What are the key safety considerations for handling 1-(4-Chlorophenyl)ethylamine?

Answer:

  • Toxicity Screening :
    • Conduct Ames test (TA98 strain, ±S9 metabolic activation) to assess mutagenicity .
    • Acute toxicity (LD50_{50}) in rodents: Oral administration (100–200 mg/kg) shows moderate hepatotoxicity .
  • Handling Protocols : Use fume hoods (NFPA health hazard rating: 2), nitrile gloves, and avoid aqueous workups without pH control (amine volatility) .

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